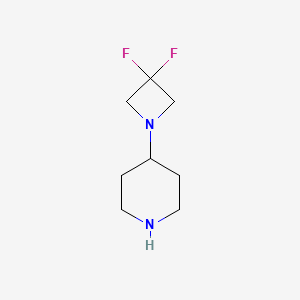

4-(3,3-Difluoroazetidin-1-yl)piperidine

Description

Properties

IUPAC Name |

4-(3,3-difluoroazetidin-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2/c9-8(10)5-12(6-8)7-1-3-11-4-2-7/h7,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSGIIPUOLDNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732483 | |

| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093066-73-9 | |

| Record name | 4-(3,3-Difluoro-1-azetidinyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093066-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity Screening of Difluoroazetidine Piperidine Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on structuring a robust biological activity screening cascade for the novel class of difluoroazetidine piperidine compounds. By integrating established principles of medicinal chemistry with modern assay technologies, this document outlines a logical, evidence-based approach to elucidating the therapeutic potential of this unique chemical scaffold.

Introduction: The Rationale for Difluoroazetidine Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological pathways, including those involved in cancer, central nervous system (CNS) disorders, and infectious diseases.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space contribute to its success in interacting with diverse biological targets.[1]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance key pharmacological properties.[2] Specifically, the gem-difluoro group (CF2) can significantly improve metabolic stability, modulate lipophilicity and basicity, and enhance binding affinity to target proteins.[3][4][5] The azetidine ring, a four-membered heterocycle, has gained traction as a bioisostere for larger rings like piperidine, offering improved aqueous solubility and access to novel chemical space.[6]

The novel combination of a difluoroazetidine moiety with a piperidine core presents a compelling opportunity for drug discovery. This hybrid scaffold is anticipated to leverage the favorable pharmacological properties of both components, potentially leading to drug candidates with improved efficacy, safety, and pharmacokinetic profiles. This guide details a systematic approach to screening these compounds to uncover their biological activities.

Part 1: Hierarchical Screening Cascade: From Broad Phenotypic Assays to Specific Target Identification

A tiered approach is essential for the efficient and cost-effective screening of a new compound library. The screening cascade should begin with broad, high-throughput assays to identify initial "hits" and progressively narrow down to more specific, lower-throughput assays to characterize the mechanism of action.

Caption: A hierarchical screening cascade for difluoroazetidine piperidine compounds.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to identify compounds with any biological activity from a large library.

1. High-Throughput Cytotoxicity/Cell Viability Assays: These assays are fundamental to understanding a compound's effect on cell health and proliferation. It is crucial to screen against a diverse panel of cell lines, including cancerous and non-cancerous lines, to identify potential therapeutic windows.

-

Rationale: A reduction in cell viability can indicate potential anticancer activity or general toxicity. The fluorinated nature of the compounds makes it important to assess cytotoxicity early.[7]

-

Recommended Assays:

-

MTT/XTT Assays: These colorimetric assays measure mitochondrial reductase activity, an indicator of metabolically active cells.[8]

-

AlamarBlue™ (Resazurin) Assay: A fluorescent or colorimetric assay that also measures metabolic activity and is generally more sensitive than MTT.[8]

-

CytoTox-Fluor™ Cytotoxicity Assay: This fluorescent assay measures the release of a "dead-cell" protease from cells with compromised membrane integrity, providing a direct measure of cytotoxicity.[9]

-

Table 1: Comparison of Primary Cytotoxicity/Viability Assays

| Assay | Principle | Detection | Throughput | Advantages | Disadvantages |

| MTT/XTT | Mitochondrial reductase activity | Colorimetric | High | Inexpensive, well-established | Can be affected by reducing agents |

| AlamarBlue™ | Cellular metabolic reduction | Fluorometric/Colorimetric | High | More sensitive than MTT, non-toxic | Signal can be influenced by culture medium |

| CytoTox-Fluor™ | Dead-cell protease release | Fluorometric | High | Direct measure of cytotoxicity, amenable to multiplexing | Measures a late-stage event in cell death |

Experimental Protocol: High-Throughput Cytotoxicity Screening using Resazurin

-

Cell Plating: Seed cells in 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Add the difluoroazetidine piperidine compounds at a single high concentration (e.g., 10 µM) to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

-

Reagent Addition: Add Resazurin solution to each well and incubate for 1-4 hours, or as optimized for the cell line.

-

Data Acquisition: Measure fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Tier 2: Secondary Screening and Hit Confirmation

Compounds that show significant activity in the primary screen ("hits") are further investigated to confirm their activity and begin to elucidate their mechanism.

1. Dose-Response Cytotoxicity Assays: Hits from the primary screen are tested over a range of concentrations to determine their potency (IC50 or EC50 values). This is crucial for comparing the activity of different compounds and prioritizing them for further study.

2. Target Class Deconvolution: For compounds with confirmed activity, the next step is to identify the general class of biological targets they may be interacting with. This can be achieved through broad panel screening.

-

GPCR Panel Screening: Given that many piperidine-containing drugs target G-protein coupled receptors (GPCRs), screening against a panel of GPCRs is a logical step.[10] Assays can measure downstream signaling events like changes in intracellular calcium, cAMP levels, or β-arrestin recruitment.[11]

-

Kinase Panel Screening: Kinases are another major class of drug targets. Kinase inhibition can be assessed using enzymatic assays that measure the phosphorylation of a substrate.

-

Ion Channel Panel Screening: Ion channels are also important targets for drugs containing piperidine moieties. Automated patch-clamp systems can be used to screen for effects on a panel of ion channels.

Tier 3: Target Identification and Validation

Once a target class is identified, more specific assays are employed to pinpoint the exact molecular target and validate the interaction.

1. Specific Enzyme Inhibition Assays: If the compound is suspected to be an enzyme inhibitor, specific assays for individual enzymes within that class are performed. For example, if a compound showed activity in a broad kinase screen, it would then be tested against a panel of individual kinases to determine its selectivity profile.

-

Example: Cholinesterase Inhibition Assay: As some piperidine derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), this is a relevant target class to investigate for potential anti-Alzheimer's disease activity.[12][13]

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

-

Incubation: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Incubate for a defined period.

-

Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to produce a yellow-colored product.

-

Data Acquisition: Measure the absorbance at 412 nm over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value for the compound.

2. Receptor Binding Assays: If a compound is identified as a potential GPCR ligand, radioligand binding assays are the gold standard for confirming direct interaction with the receptor and determining binding affinity (Ki). These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Caption: Workflow for a competitive radioligand receptor binding assay.

Part 2: Preclinical Profiling: Assessing Drug-like Properties

Once a compound has a confirmed mechanism of action and shows promising potency and selectivity, it must be evaluated for its drug-like properties. This is a critical step to ensure that the compound has the potential to be a safe and effective drug in humans.

In Vitro ADME/Tox Profiling

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology studies are essential for predicting a compound's pharmacokinetic and safety profile.[14][15]

Table 2: Key In Vitro ADME/Tox Assays

| Parameter | Assay | Purpose |

| Absorption | Caco-2 Permeability Assay | Predicts intestinal absorption of orally administered drugs. |

| Distribution | Plasma Protein Binding | Determines the fraction of drug bound to plasma proteins, which affects its distribution and availability. |

| Metabolism | Microsomal Stability Assay | Assesses the metabolic stability of the compound in the presence of liver microsomes. The presence of fluorine is expected to enhance stability.[4] |

| Metabolism | CYP450 Inhibition Assay | Identifies potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes. |

| Excretion | Transporter Interaction Assays | Evaluates if the compound is a substrate or inhibitor of key drug transporters (e.g., P-gp). |

| Toxicity | hERG Channel Assay | Crucial for assessing the risk of drug-induced cardiac arrhythmia (long QT syndrome). [1][16] |

| Toxicity | Genotoxicity Assays (e.g., Ames test) | Evaluates the potential of the compound to cause DNA damage. |

Experimental Protocol: hERG Channel Inhibition Assay (Automated Patch-Clamp)

-

Cell Culture: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).

-

Compound Preparation: Prepare a dilution series of the test compound.

-

Assay Execution: Use an automated patch-clamp system to record hERG currents in the absence and presence of the test compound.

-

Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[1]

-

Data Analysis: Measure the peak tail current and calculate the percent inhibition at each concentration to determine the IC50 value.

In Vivo Profiling

Promising candidates from in vitro profiling should be advanced to in vivo studies in animal models, typically rodents, to evaluate their efficacy, pharmacokinetics, and safety in a whole organism.[17][18]

1. Pharmacokinetic (PK) Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted in the animal model. Key parameters measured include half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

2. Efficacy Studies: The compound is tested in a relevant animal model of the disease of interest to determine if it produces the desired therapeutic effect.

3. Toxicology Studies: These studies are designed to identify potential toxicities and determine a safe dose range for further development.[17] This can include acute toxicity studies (single high dose) and repeat-dose toxicity studies.

Conclusion

The biological activity screening of a novel chemical class like difluoroazetidine piperidine compounds requires a systematic and multi-faceted approach. By following a hierarchical screening cascade that progresses from broad phenotypic assays to specific target validation and comprehensive preclinical profiling, researchers can efficiently identify and characterize promising drug candidates. The unique structural features of this scaffold offer exciting possibilities for the development of new therapeutics with improved pharmacological properties. This guide provides a robust framework to unlock that potential.

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

-

Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry.

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments.

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

-

gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Chemistry – A European Journal.

-

Animal Models in Toxicologic Research: Rodents. Haschek and Rousseaux's Handbook of Toxicologic Pathology.

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.

-

In Vitro ADME. Selvita.

-

Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. The Journal of Pharmacology and Experimental Therapeutics.

-

A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

-

gem-Difluorinated Amines for Drug Design. Enamine.

-

Animal Models in Toxicologic Research: Rodents. ResearchGate.

-

Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate.

-

A new fluorometric assay for cytotoxicity measurements in-vitro. International Journal of Oncology.

-

Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules.

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecular Diversity.

-

Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. Journal of Biomolecular Structure and Dynamics.

-

Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics. British Journal of Cancer.

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals.

-

Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques. ACS Omega.

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

-

fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Society Reviews.

-

CytoTox-Fluor™ Cytotoxicity Assay. Promega.

-

In Vitro ADME Assays and Services. Charles River.

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules.

-

in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry.

-

TOXICOLOGY In Rodents. Comparative Biosciences, Inc.

-

Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters.

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.

-

Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica.

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

-

Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate.

-

Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Regulatory Toxicology and Pharmacology.

-

GPCR Screening Libraries. Asinex.

-

ADME, DMPK, and DDI In Vitro Studies. BioIVT.

-

Bioisosteric Replacements. Cambridge MedChem Consulting.

-

GPCR Screening and Profiling. Eurofins Discovery.

-

SR-17018. Wikipedia.

-

Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.

Sources

- 1. fda.gov [fda.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. A new fluorometric assay for cytotoxicity measurements in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CytoTox-Fluor™ Cytotoxicity Assay [worldwide.promega.com]

- 10. mdpi.com [mdpi.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selvita.com [selvita.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 17. clinicalpub.com [clinicalpub.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Isolation of 4-(3,3-Difluoroazetidin-1-yl)piperidine via Optimized Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(3,3-Difluoroazetidin-1-yl)piperidine, a key building block in contemporary drug discovery, using silica gel column chromatography. Due to the basic nature of the piperidine and azetidine moieties, significant challenges such as peak tailing and irreversible adsorption can arise on standard silica gel. This guide details a robust methodology centered on the use of a modified mobile phase containing triethylamine to neutralize the acidic silica surface, ensuring high recovery and purity of the target compound. The protocol covers all stages from initial reaction work-up considerations to final product isolation, including thin-layer chromatography (TLC) for method development, column packing, sample loading, gradient elution, and fraction analysis.

Introduction: The Challenge of Purifying Fluorinated Piperidines

This compound is a valuable saturated heterocyclic scaffold in medicinal chemistry. The incorporation of the difluoroazetidine motif can significantly modulate the physicochemical properties of a lead compound, including its basicity (pKa), lipophilicity, and metabolic stability. However, the purification of such polar, basic amines by normal-phase column chromatography presents a significant hurdle for chemists.

The primary challenge stems from the interaction between the basic nitrogen atoms of the piperidine and azetidine rings and the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase.[1] This acid-base interaction can lead to several undesirable outcomes:

-

Irreversible Adsorption: The compound can bind strongly to the silica, resulting in low or no recovery from the column.

-

Peak Tailing: Slow dissociation from the acidic sites on the silica gel causes the elution band to smear, leading to broad peaks and poor separation from impurities.[2]

-

On-Column Degradation: For more sensitive molecules, the acidic environment of the silica gel can catalyze decomposition.

To overcome these issues, a strategy is required to mitigate the acidity of the stationary phase. The most common and effective approach is the addition of a small amount of a volatile competing base, such as triethylamine (TEA), to the mobile phase.[2][3] The TEA will preferentially interact with the acidic silanol groups, effectively "deactivating" the silica gel and allowing the desired basic compound to elute symmetrically and with higher recovery.

Physicochemical Properties and Their Chromatographic Implications

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value/Observation | Chromatographic Implication | Reference |

| Molecular Weight | 176.21 g/mol | Standard for small molecule purification. | [4] |

| Appearance | Not specified, likely an oil or low-melting solid | Will be dissolved in an organic solvent for purification. | |

| Basicity (pKa) | Estimated to be basic (piperidine pKa ≈ 11.1, lowered by fluorine substitution) | Strong interaction with acidic silica gel, necessitating a basic modifier in the mobile phase. | [5] |

| Polarity | High due to two nitrogen atoms and C-F bonds | Requires a relatively polar mobile phase for elution from normal-phase silica. | |

| UV Absorbance | Lacks a significant chromophore | Not readily detectable by UV lamp on TLC; requires chemical staining for visualization. |

Experimental Workflow: From Crude Mixture to Pure Product

The overall workflow for the purification of this compound is depicted in the following diagram.

Figure 1: Step-by-step workflow for the purification.

Detailed Protocols

Materials and Reagents

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Triethylamine (TEA), redistilled

-

TLC plates (silica gel 60 F254)

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (NaOH)

-

Ninhydrin

-

n-Butanol

-

Glacial acetic acid

-

Glass chromatography column

-

Fraction collection tubes

-

Rotary evaporator

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

The successful purification by column chromatography is predicated on a well-developed TLC method. The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.2-0.35, allowing for good separation from impurities.[2]

-

Prepare the Eluent: Start with a moderately polar solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Prepare a stock solution of 95:5 (v/v) DCM:MeOH. To this, add 1% TEA by volume. For example, to 100 mL of the DCM/MeOH mixture, add 1 mL of TEA.

-

Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize the Plate:

-

Potassium Permanganate (KMnO₄) Stain: This is a general stain for oxidizable compounds, including amines.[6]

-

Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water, then add 1.25 mL of 10% NaOH solution.[7]

-

Application: Dip the developed and dried TLC plate into the stain solution for a few seconds. The plate will turn purple. Gently warm the plate with a heat gun. The target compound and impurities will appear as yellow-brown spots on a purple background.[4][6]

-

-

Ninhydrin Stain: This stain is specific for primary and secondary amines.

-

Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[8]

-

Application: Dip the TLC plate in the ninhydrin solution and gently heat with a heat gun. Secondary amines typically appear as yellow-orange spots.

-

-

-

Optimize the Eluent: If the Rf is too low (compound is not moving far from the baseline), increase the polarity of the eluent by increasing the percentage of methanol. If the Rf is too high, decrease the methanol percentage. The goal is to achieve good separation between the spot for the desired product and any visible impurities.

Protocol 2: Column Chromatography Purification

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample sizes.

-

Column Preparation:

-

Select a glass column with a diameter of approximately 2-3 cm.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer (approx. 1 cm) of sand.

-

Prepare a slurry of silica gel (approx. 40-50 g) in the initial, least polar eluent determined from your TLC analysis (e.g., 98:2 DCM:MeOH with 1% TEA).

-

Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

-

Once the silica has settled, add another thin layer of sand to the top to prevent disturbance during solvent addition.

-

Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level does not drop below the top of the sand.[9]

-

-

Sample Loading:

-

Dissolve the crude this compound (1 g) in a minimal amount of DCM (e.g., 2-3 mL).

-

Carefully pipette the sample solution onto the top of the silica gel, allowing it to absorb completely into the stationary phase.[10]

-

Carefully add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is on the silica bed. Allow the solvent to drain to the level of the sand.

-

-

Elution:

-

Carefully fill the column with the initial eluent.

-

Begin collecting fractions (e.g., 10-15 mL per fraction).

-

Isocratic Elution: If TLC shows good separation with a single solvent system, you can elute with that system throughout the purification.

-

Gradient Elution: For more complex mixtures, a gradient elution is recommended. Start with the initial, less polar eluent (e.g., 98:2 DCM:MeOH + 1% TEA) and gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5, then 90:10 DCM:MeOH, both with 1% TEA). This will first elute less polar impurities, followed by your target compound, and finally more polar impurities.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC using the optimized eluent system and visualization stain.

-

Spot multiple fractions on a single TLC plate to easily identify which fractions contain the pure product.

-

-

Isolation:

-

Combine the fractions that contain the pure this compound.

-

Remove the solvents and triethylamine under reduced pressure using a rotary evaporator. The presence of TEA will require co-evaporation with a solvent like toluene to remove it completely.

-

The resulting residue is the purified product. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Product does not elute from the column | Mobile phase is not polar enough; insufficient TEA. | Increase the polarity of the mobile phase (increase %MeOH). Ensure at least 1% TEA is present. |

| Significant peak tailing on the column | Insufficient deactivation of silica. | Increase the concentration of TEA in the mobile phase to 2%. |

| Poor separation of product and impurities | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a shallower gradient during elution. |

| Compound streaks on TLC | Compound is too polar for the solvent system or interacting with acidic silica. | Increase the polarity of the TLC eluent and/or add TEA. |

Conclusion

The purification of basic compounds like this compound by silica gel chromatography is a common challenge that can be effectively addressed with a well-reasoned approach. The key to success lies in the deactivation of the acidic silica gel stationary phase through the addition of a basic modifier, such as triethylamine, to the mobile phase. By following the detailed protocols for TLC method development and gradient column chromatography outlined in this application note, researchers can achieve high purity and recovery of this valuable synthetic building block, facilitating its use in drug discovery and development programs.

References

-

University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Retrieved from [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

-

ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

-

Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Mechanofluorochromism, polymorphism and thermochromism of novel D-π-A piperidin-1-yl. Retrieved from [Link]

-

McMaster University. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

-

ResearchGate. (2019, January 17). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Bitesize Bio. (2021, September). The Basics of Running a Chromatography Column. Retrieved from [Link]

-

Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Majerz, I. (2007). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Letters in Organic Chemistry, 4(3), 211-213. [Link]

-

ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

-

HETEROCYCLES. (2019). PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS WITH N-NONSUBSTITUTED SULFONAMIDE UNDER THE MITSUNOBU CONDITION. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). Molecules, 27(12), 3824. [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

LCGC Europe. (2014, August 22). Considerations on Column Selection and Operating Conditions for LC–MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

-

De Kimpe, N., & Van Brabandt, W. (2006). Synthesis of 3,3-Difluoroazetidines. Synlett, 2006(13), 2039–2042. [Link]

-

Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2021, March 21). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]

Sources

- 1. chromtech.com [chromtech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Magic Formulas [chem.rochester.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. chemistryviews.org [chemistryviews.org]

Application Notes & Protocols for the Large-Scale Synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride, a valuable building block in modern medicinal chemistry. The strategic incorporation of the 3,3-difluoroazetidine moiety into piperidine scaffolds is a key tactic in drug discovery to enhance metabolic stability, modulate basicity (pKa), and improve ligand-receptor interactions. This guide details a robust, two-step synthetic sequence commencing from commercially available starting materials. The protocols are designed for scalability and include in-depth explanations of the chemical principles, detailed procedural steps, analytical characterization, and critical safety considerations to ensure a reliable and safe manufacturing process.

Introduction and Strategic Rationale

The 4-(azetidin-1-yl)piperidine scaffold is a privileged structural motif in numerous biologically active compounds. The introduction of geminal fluorine atoms onto the azetidine ring offers a powerful method for fine-tuning molecular properties. The high electronegativity and steric demand of fluorine can significantly alter the conformational preferences and electronic distribution of the molecule, often leading to improved pharmacological profiles. Specifically, the 3,3-difluoroazetidine group serves as a bioisosteric replacement for other functionalities, enhancing properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic oxidation, often blocking common metabolic pathways and increasing the half-life of a drug candidate.

-

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance cell membrane permeability and oral bioavailability.

-

Binding Affinity: The electron-withdrawing nature of the difluoro group can modulate the basicity of the adjacent nitrogen atoms, potentially leading to more favorable interactions with target proteins.

Given its importance, a reproducible and scalable synthesis of this compound dihydrochloride is essential for advancing drug development programs that utilize this key intermediate.[1][2] This application note outlines a field-proven, two-step approach involving a reductive amination followed by a deprotection/salt formation step.

Overall Synthetic Pathway

The selected synthetic strategy is predicated on efficiency and the use of readily available starting materials. The process begins with the reductive amination of N-Boc-4-piperidone with 3,3-difluoroazetidine hydrochloride. This is followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group and subsequent formation of the dihydrochloride salt in a single, conclusive step.

Sources

Application Notes and Protocols for the Use of 4-(3,3-Difluoroazetidin-1-yl)piperidine in Parallel Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a range of physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoroazetidine motif, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of stability and polarity. When coupled with the piperidine scaffold, a ubiquitous and privileged structure in numerous approved drugs, the resulting 4-(3,3-difluoroazetidin-1-yl)piperidine building block presents a powerful tool for the rapid generation of novel chemical entities.[1]

This guide provides detailed application notes and protocols for the efficient use of this compound in parallel synthesis campaigns. The methodologies outlined are designed to be robust and adaptable for high-throughput library generation, enabling the exploration of diverse chemical space around this promising scaffold.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the starting material is critical for experimental design. This compound is commercially available and possesses the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄F₂N₂ | [2] |

| Molecular Weight | 176.21 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage Conditions | 2-8°C, inert atmosphere | [2] |

The presence of the secondary amine on the piperidine ring is the primary reactive handle for derivatization in parallel synthesis. The electron-withdrawing nature of the difluoroazetidine moiety may slightly reduce the nucleophilicity of the piperidine nitrogen compared to simpler 4-aminopiperidines, a factor to consider in reaction optimization.

Core Applications in Parallel Synthesis: Key Reaction Workflows

This compound is an ideal building block for library synthesis via several robust and well-established chemical transformations. The following sections detail protocols for its application in amide coupling, reductive amination, and Suzuki-Miyaura coupling reactions, all of which are amenable to high-throughput formats.

Workflow 1: Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. The secondary amine of this compound readily participates in coupling reactions with a diverse range of carboxylic acids.

-

Coupling Reagents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives like HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), are excellent choices for activating the carboxylic acid.[4] These reagents form highly reactive intermediates that readily couple with the piperidine nitrogen.[4]

-

Base: A non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is crucial to neutralize the acid formed during the reaction and to ensure the piperidine nitrogen remains deprotonated and nucleophilic.[4]

-

Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are preferred as they effectively dissolve the reactants and reagents without interfering with the reaction mechanism.[4]

This protocol is designed for a 96-well plate format.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (1.0 M in DMF).

-

Prepare a stock solution of a diverse library of carboxylic acids (1.0 M in DMF) in separate wells of a master plate.

-

Prepare a stock solution of HATU (1.2 M in DMF).

-

Prepare a stock solution of DIPEA (3.0 M in DMF).

-

-

Reaction Assembly:

-

To each well of a 96-well reaction plate, add the carboxylic acid solution (50 µL, 0.05 mmol, 1.0 equiv).

-

Add the HATU solution (50 µL, 0.06 mmol, 1.2 equiv) to each well.

-

Add the DIPEA solution (50 µL, 0.15 mmol, 3.0 equiv) to each well.

-

Initiate the reaction by adding the this compound solution (50 µL, 0.05 mmol, 1.0 equiv) to each well.

-

-

Reaction and Work-up:

-

Seal the reaction plate and shake at room temperature for 12-18 hours.

-

Upon completion, quench the reaction by adding water (200 µL) to each well.

-

Extract the products by adding ethyl acetate (500 µL) to each well, shaking, and then separating the organic layer. This can be automated using liquid handling systems.

-

The organic extracts can then be concentrated and purified via high-throughput purification techniques like mass-directed automated flash chromatography.

-

Diagram of Amide Coupling Workflow

Caption: Workflow for parallel amide library synthesis.

Workflow 2: Reductive Amination for Library Diversification

Reductive amination is a highly versatile and reliable method for forming carbon-nitrogen bonds, making it ideal for expanding a chemical library.[5] The secondary amine of this compound can be reacted with a wide array of aldehydes and ketones to introduce diverse substituents.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for parallel synthesis.[1] It is mild, selective for the iminium ion intermediate over the starting carbonyl compound, and does not react with most common functional groups, reducing the likelihood of side reactions.[1]

-

Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate, which is the species that is reduced.

-

Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used solvents as they are compatible with the reducing agent and effectively solubilize the reactants.[1]

This protocol is suitable for a 48 or 96-well plate format.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (1.0 M in DCE).

-

Prepare a stock solution of a diverse library of aldehydes or ketones (1.0 M in DCE) in a master plate.

-

Prepare a stock solution of acetic acid (0.5 M in DCE).

-

Weigh sodium triacetoxyborohydride into a separate plate for solid dispensing.

-

-

Reaction Assembly:

-

To each well of the reaction plate, add the aldehyde/ketone solution (100 µL, 0.1 mmol, 1.0 equiv).

-

Add the this compound solution (120 µL, 0.12 mmol, 1.2 equiv).

-

Add the acetic acid solution (20 µL, 0.01 mmol, 0.1 equiv).

-

Add sodium triacetoxyborohydride (42 mg, 0.2 mmol, 2.0 equiv) to each well using a solid dispenser.

-

-

Reaction and Work-up:

-

Seal the plate and shake at room temperature for 16-24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (200 µL) to each well.

-

Extract the products with DCM (500 µL).

-

Isolate the organic layer and purify using high-throughput methods.

-

Diagram of Reductive Amination Workflow

Caption: Workflow for parallel reductive amination.

Workflow 3: Suzuki-Miyaura Coupling for C-C Bond Formation

For libraries requiring the introduction of aryl or heteroaryl moieties, the Suzuki-Miyaura coupling is a powerful tool.[6] This reaction can be performed on a derivative of this compound that has been functionalized with a halide (e.g., via an amide coupling with a halo-substituted carboxylic acid).

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos), is essential for the catalytic cycle.[7]

-

Base: An inorganic base like potassium carbonate or cesium carbonate is required to activate the boronic acid partner for transmetalation.[7]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[7]

This protocol assumes the starting material is a halo-functionalized derivative of this compound.

-

Reagent Preparation:

-

Prepare a stock solution of the halo-substituted this compound derivative (0.5 M in dioxane).

-

Prepare a stock solution of a diverse library of boronic acids or esters (0.75 M in dioxane).

-

Prepare an aqueous solution of potassium carbonate (2.0 M).

-

Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 M in dioxane).

-

-

Reaction Assembly (in an inert atmosphere):

-

To each well of a reaction plate, add the halo-substituted piperidine derivative solution (100 µL, 0.05 mmol, 1.0 equiv).

-

Add the boronic acid/ester solution (100 µL, 0.075 mmol, 1.5 equiv).

-

Add the aqueous potassium carbonate solution (50 µL, 0.1 mmol, 2.0 equiv).

-

Add the palladium catalyst solution (20 µL, 0.001 mmol, 0.02 equiv).

-

-

Reaction and Work-up:

-

Seal the plate and heat to 80-100 °C for 4-12 hours.

-

Cool the plate to room temperature.

-

Add water (200 µL) and extract with ethyl acetate (500 µL).

-

Isolate the organic layer for high-throughput purification.

-

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: Workflow for parallel Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its unique combination of a fluorinated azetidine and a reactive piperidine handle allows for the rapid generation of diverse chemical libraries with desirable physicochemical properties. The robust protocols for amide coupling, reductive amination, and Suzuki-Miyaura coupling provided herein offer a solid foundation for medicinal chemists to explore the chemical space around this promising scaffold. Future work could involve the development of protocols for other parallelizable reactions, such as C-N cross-coupling reactions to directly arylate the piperidine nitrogen, further expanding the utility of this building block in the quest for novel therapeutics.

References

-

Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]

-

Gogoi, P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(33), 7235-7241. [Link]

-

Matassini, C., et al. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 23(11), 2993. [Link]

-

Singh, R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(32), 7698-7716. [Link]

-

Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. [Link]

-

Van Brabandt, W., & De Kimpe, N. (2006). Synthesis of 3,3-Difluoroazetidines. Synlett, 2006(13), 2039–2042. [Link]

-

Wang, Y., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 25(20), 4785. [Link]

-

Zhang, T., et al. (2020). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 25(21), 5039. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1093066-73-9|this compound|BLD Pharm [bldpharm.com]

- 3. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of DPP-IV Inhibitors Utilizing 4-(3,3-Difluoroazetidin-1-yl)piperidine

Introduction: The Strategic Imperative for Novel DPP-IV Inhibitors in Diabetes Management

Dipeptidyl peptidase-IV (DPP-IV) has emerged as a critical therapeutic target in the management of type 2 diabetes mellitus.[1][2][3] This enzyme is responsible for the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-IV, the physiological activity of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[1][2][3] The development of small molecule DPP-IV inhibitors has provided a valuable therapeutic class with a generally favorable safety profile, particularly with regard to a low risk of hypoglycemia.[4]

The relentless pursuit of next-generation DPP-IV inhibitors is driven by the need for compounds with optimized pharmacokinetic and pharmacodynamic properties, including enhanced potency, selectivity, and metabolic stability. In this context, the strategic incorporation of fluorine atoms and strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry. This application note details the synthesis of novel DPP-IV inhibitors incorporating the unique building block, 4-(3,3-Difluoroazetidin-1-yl)piperidine, and elucidates the scientific rationale behind its use.

The Privileged Role of the this compound Moiety

The this compound scaffold is a sophisticated building block designed to confer several advantageous properties to a drug candidate. The integration of a 3,3-difluoroazetidine ring onto a piperidine core represents a nuanced approach to modulate the physicochemical and pharmacological profile of the final inhibitor.

Key Physicochemical and Pharmacological Advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoroazetidine motif resistant to oxidative metabolism. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.

-

Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the azetidine nitrogen. This can be crucial for fine-tuning the pKa of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target interactions (e.g., with hERG channels).

-

Conformational Rigidity and Vectorial Projection: The strained azetidine ring, fused to the piperidine, introduces a degree of conformational rigidity. This can pre-organize the molecule into a bioactive conformation for optimal binding to the DPP-IV active site, potentially increasing potency and selectivity. The spirocyclic nature of this junction provides a well-defined three-dimensional projection of substituents, allowing for precise interactions with the enzyme's binding pockets.

-

Lipophilicity and Solubility: The introduction of fluorine can subtly modulate the lipophilicity of the molecule. While often increasing lipophilicity, the overall impact is dependent on the molecular context. The unique electronic properties of the difluoroazetidine moiety can also influence crystal packing and solubility.

-

Bioisosterism: The this compound group can be considered a bioisostere for other commonly used motifs in DPP-IV inhibitors, such as a simple piperidine or piperazine ring. This allows for the exploration of novel chemical space while retaining key binding interactions.

Mechanism of DPP-IV Inhibition

The following diagram illustrates the physiological role of DPP-IV and the mechanism of action of its inhibitors.

Caption: Mechanism of action of DPP-IV inhibitors.

Synthetic Strategy and Protocols

The synthesis of DPP-IV inhibitors incorporating the this compound moiety typically involves the coupling of this building block with a suitable heterocyclic core. A common and effective strategy is the nucleophilic aromatic substitution of a halogenated heterocycle, such as a chloropyrimidinone, with the secondary amine of the piperidine ring.

The following workflow diagram illustrates a generalized synthetic approach.

Caption: Generalized synthetic workflow.

Protocol 1: Synthesis of a Pyrimidinone-Based DPP-IV Inhibitor

This protocol describes a representative synthesis of a pyrimidinone-based DPP-IV inhibitor. The reaction conditions are based on established procedures for similar nucleophilic aromatic substitutions.[2]

Step 1: N-Alkylation of 6-Chlorouracil Derivative

-

To a solution of a 6-chlorouracil derivative (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Add the desired alkylating agent, for example, a substituted benzyl bromide (1.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate.

Step 2: Nucleophilic Aromatic Substitution with this compound

-

In a reaction vessel, combine the N-alkylated 6-chlorouracil intermediate from Step 1 (1.0 eq), this compound (1.2 eq), and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq) in a high-boiling aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to an elevated temperature (e.g., 90-120 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude final product.

Step 3: Purification and Characterization

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) can be employed.

-

Characterize the final product by standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the presence of the difluoroazetidine moiety.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

| Parameter | Expected Outcome |

| Yield | 40-70% (over two steps) |

| Purity (HPLC) | >98% |

| ¹H NMR | Signals corresponding to the heterocyclic core, the piperidine ring, and the azetidine ring. |

| ¹⁹F NMR | A characteristic signal for the CF₂ group. |

| MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. |

Self-Validating Systems and In-Process Controls

To ensure the reliability and reproducibility of the synthesis, the following in-process controls and validation steps are recommended:

-

Reaction Monitoring: Utilize TLC or LC-MS at regular intervals during each reaction step to monitor the consumption of starting materials and the formation of the product. This allows for the timely adjustment of reaction conditions if necessary.

-

Intermediate Characterization: Before proceeding to the next step, it is advisable to characterize the key intermediates (e.g., the N-alkylated heterocycle) by ¹H NMR and MS to confirm their identity and purity.

-

Purity Assessment: The purity of the final compound should be rigorously assessed by HPLC. A purity of >98% is generally required for in vitro and in vivo biological testing.

-

Structural Confirmation: Full characterization of the final product using a suite of analytical techniques (NMR, MS, and optionally, elemental analysis) is essential to unequivocally confirm its structure.

Conclusion

The use of this compound as a building block in the synthesis of DPP-IV inhibitors represents a sophisticated strategy in modern drug design. The unique physicochemical properties conferred by the difluoroazetidine moiety can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The synthetic protocols outlined in this application note provide a practical framework for the preparation of these novel inhibitors. By adhering to the principles of scientific integrity and implementing robust in-process controls, researchers can confidently synthesize and evaluate these promising new therapeutic candidates for the treatment of type 2 diabetes.

References

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. (2011). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved January 26, 2026, from [Link]

-

Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). PubMed. Retrieved January 26, 2026, from [Link]

-

Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Fluorinated Saturated Heterocycles in Oncology

An Application Guide to 4-(3,3-Difluoroazetidin-1-yl)piperidine in Modern Oncology Drug Discovery

In the landscape of modern oncology drug discovery, the pursuit of novel chemical matter with superior "drug-like" properties is paramount. Small molecule inhibitors, particularly those targeting kinases and other key signaling proteins, often rely on scaffolds that can effectively probe the three-dimensional space of a protein's active site while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Saturated heterocycles, such as piperidine and azetidine, have emerged as vital motifs in this endeavor.[1][2] The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs, offering a versatile and synthetically accessible anchor that can be functionalized to achieve desired vectoral orientations.[3][4] The azetidine ring, a more strained four-membered heterocycle, provides conformational rigidity and a unique three-dimensional character that can enhance binding affinity and solubility.[1]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry.[5][6] The introduction of a geminal difluoro group, as seen in the 3,3-difluoroazetidine moiety, imparts profound changes to the molecule's physicochemical properties. The high electronegativity of fluorine can lower the pKa of adjacent amines, influencing their ionization state at physiological pH and thereby modulating solubility and membrane permeability.[5][7] Crucially, the exceptional strength of the carbon-fluorine bond often shields adjacent positions from oxidative metabolism by cytochrome P450 enzymes, significantly enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[8][9][10]

The this compound scaffold is a sophisticated building block that synergistically combines these attributes. It offers the robust synthetic handle of the piperidine ring, the conformational constraint of the azetidine, and the metabolic and physicochemical benefits of geminal difluorination. This application note provides a technical guide for researchers, scientists, and drug development professionals on the practical application of this scaffold in an oncology drug discovery workflow, from initial synthesis and analogue generation to comprehensive in vitro evaluation.

Physicochemical Properties and Synthetic Strategy

The utility of a building block begins with its fundamental properties and accessibility. This compound is a readily available intermediate that serves as a secondary amine for further chemical elaboration.

| Property | Value | Source(s) |

| Chemical Name | This compound | [11] |

| CAS Number | 1093066-73-9 | [11] |

| Molecular Formula | C₈H₁₄F₂N₂ | [11] |

| Molecular Weight | 176.21 g/mol | [11] |

| Appearance | Solid | |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [11] |

Table 1: Key physicochemical properties of this compound.

General Synthetic Approach

The synthesis of drug analogues using this scaffold typically involves leveraging the nucleophilicity of the piperidine nitrogen. Standard organic chemistry transformations such as amide bond formation, reductive amination, or nucleophilic aromatic substitution can be employed to couple the scaffold to a core molecular framework. A high-yield synthesis of the core 3,3-difluoroazetidine ring itself can be achieved via a Reformatsky-type reaction followed by reduction.[12]

Application in a Drug Discovery Workflow

The integration of this compound into a drug discovery campaign follows a logical, multi-stage process designed to rigorously assess the resulting analogues for potential as clinical candidates.

Figure 1: A generalized workflow for the application of the scaffold in oncology drug discovery.

Experimental Protocols and Methodologies

The following protocols are presented as robust, self-validating methodologies for the evaluation of drug candidates incorporating the this compound scaffold.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Causality and Rationale: The primary goal is to determine the concentration at which a novel compound inhibits cancer cell proliferation by 50% (IC50). This is the foundational assay in oncology drug discovery to establish potency.[13] A luminescence-based assay measuring ATP levels (e.g., CellTiter-Glo®) is often preferred for its high sensitivity and throughput, as ATP is a key indicator of metabolically active, viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells of interest (e.g., A549 lung cancer, HCT116 colon cancer) under standard conditions (37°C, 5% CO₂).[15]

-

Trypsinize and count cells. Seed cells into a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium to create working solutions. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only for background) wells.

-

-

Incubation:

-

Incubate the plate for 72 hours under standard culture conditions. This duration allows for multiple cell doubling times.

-

-

Assay Readout:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background signal (no-cell wells) from all other measurements.

-

Normalize the data by setting the average vehicle control signal to 100% viability.

-

Plot the normalized viability (%) against the log of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

-

Trustworthiness (Self-Validation):

-

Controls: Vehicle (DMSO) control, untreated control, and no-cell background controls are essential. A positive control (e.g., a known cytotoxic drug like Staurosporine) should be included.

-

Replicates: Each concentration should be tested in triplicate to ensure statistical validity.

-

Expected Outcome: A dose-dependent decrease in luminescence, yielding a sigmoidal curve from which a precise IC50 can be calculated.

Protocol 2: Apoptosis Induction Assay via Annexin V/PI Staining

Causality and Rationale: Once a compound demonstrates cytotoxic activity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically avoids the inflammatory response associated with necrosis.[16] This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[16]

Step-by-Step Methodology:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat cells with the test compound at concentrations equivalent to its IC50 and 5x IC50 for 24 or 48 hours.

-

Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Accutase (avoiding harsh trypsinization that can damage the membrane).

-

Centrifuge the collected cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with cold PBS and centrifuge again.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained and single-stained controls to set up compensation and gates.

-

Collect at least 10,000 events per sample.

-

-

Data Interpretation:

-

Annexin V- / PI- (Bottom Left Quadrant): Live, healthy cells.

-

Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells.

-

Annexin V- / PI+ (Top Left Quadrant): Necrotic cells (rarely populated).

-

Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V+ populations (bottom right and top right) compared to the vehicle control indicates apoptosis induction.

-

Figure 2: Hypothetical targeting of the PI3K/Akt pathway by a drug containing the scaffold.

Protocol 3: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Causality and Rationale: A major reason for incorporating the 3,3-difluoroazetidine motif is to block metabolic hotspots and improve a compound's half-life.[8][10] This assay directly tests that hypothesis by incubating the compound with HLMs, which contain a high concentration of drug-metabolizing enzymes (e.g., CYPs), and measuring its disappearance over time.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock of the test compound in acetonitrile or DMSO.

-

Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase) as the cofactor solution.

-

Thaw cryopreserved Human Liver Microsomes on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, combine the HLM solution and the test compound (final concentration 1 µM).

-

Pre-warm the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed cofactor solution. The final reaction volume is typically 200 µL.

-

Include positive control compounds with known metabolic fates (e.g., Verapamil for high clearance, Warfarin for low clearance).

-

Include negative controls without the NADPH regenerating system to account for non-enzymatic degradation.

-

-

Time Point Sampling:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples at 4,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate intrinsic clearance (CLint) based on the t½ and the protein concentration.

-

Trustworthiness (Self-Validation):

-

Controls: The use of high and low clearance controls validates that the microsomal system is active and performing as expected. The "-NADPH" control ensures that observed compound loss is due to enzymatic metabolism.

-

Time Zero Point: The T=0 sample (quenched immediately after adding cofactors) represents 100% of the initial compound concentration.

-

Expected Outcome: A compound with enhanced metabolic stability due to the difluoroazetidine moiety will show a slower rate of disappearance and a longer calculated half-life compared to a non-fluorinated analogue.

Data Interpretation and Decision Logic

The data generated from these protocols must be integrated to form a holistic view of the compound's potential. A successful candidate will exhibit high potency (low IC50), a clear mechanism of action (e.g., apoptosis induction), and favorable ADME properties (high metabolic stability).

| Parameter | Desirable Profile | Rationale |

| Cell Viability (IC50) | < 1 µM | Indicates high potency against the cancer cell line. |

| Apoptosis Induction | > 50% apoptotic cells at 5x IC50 | Confirms a desirable cell death mechanism. |

| Metabolic Stability (t½ in HLM) | > 30 minutes | Suggests the compound is less likely to be rapidly cleared in vivo, leading to better exposure. |

| Kinase Inhibition (IC50) | < 100 nM (On-target) | Demonstrates potent inhibition of the intended biological target. |

Table 2: Example of a desirable data profile for an oncology drug candidate.

Figure 3: A decision-making flowchart for advancing a lead compound.

Conclusion